
3-nitro-2-(phenethylcarbamoyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-nitro-2-(phenethylcarbamoyl)benzoic Acid” is an organic compound . It is also known as 3-Nitro-2-[(2-phenylethyl)carbamoyl]benzoate .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, the synthesis of similar compounds involves nitration of benzoic acid at low temperatures . Another method involves nitration of methyl benzoate, followed by hydrolysis .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H13N2O5 . The structure of this compound can be viewed using Java or Javascript .
Scientific Research Applications
Luminescent Properties in Lanthanide Coordination Compounds
3-Nitro-2-(phenethylcarbamoyl)benzoic Acid, as a derivative of benzoic acid, shows relevance in the study of luminescent properties when used as a ligand in lanthanide coordination compounds. The presence of electron-withdrawing groups like the nitro group (-NO2) can influence the photophysical properties, impacting the overall sensitization efficiency of the lanthanide-centered luminescence. This is attributed to the pi*-n transition of the NO2 substituent and the participation of the ILCT (Intraligand Charge Transfer) bands. For instance, Tb(3+) complexes with benzoic acid derivatives exhibit varying photoluminescence intensities based on the presence of electron-releasing or withdrawing substituents on the ligand, highlighting the role of ligand design in modulating luminescent properties (Sivakumar et al., 2010).
Influence on Vibration Structure and Spectroscopic Analysis
The structural positioning of nitro groups in benzoic acid derivatives significantly affects the vibration structure of the molecule. Studies involving 2-, 3-, and 4-nitrobenzoic acids have provided insights into the vibration structure, showcasing the importance of the position of the nitro group relative to the carboxylic group. This influence extends to various spectroscopic analyses, including FT-IR, FT-Raman, and NMR, offering a deeper understanding of the molecular structure and behavior of such compounds (Samsonowicz et al., 2007).
Crystallography and Magnetic Properties
The study of derivatives similar to this compound, such as 3-(N-tert-butyl-N-aminoxyl)benzoic acid, reveals interesting crystallographic and magnetic properties. These compounds can form specific crystal structures and exhibit unique magnetic behaviors, such as antiferromagnetic downturns at lower temperatures, suggesting potential applications in material science and magnetic studies (Baskett & Lahti, 2005).
Nitrodecarboxylation Reactions
The nitrodecarboxylation of aromatic alpha, beta-unsaturated carboxylic acids, and ring-activated benzoic acids, using nitric acid and catalytic agents, demonstrates the reactivity of such compounds in chemical synthesis. The process involves the generation of acyloxy radicals and the attack of NO2* radicals, showcasing the potential of this compound and its derivatives in organic synthesis and transformation reactions (Das et al., 2002).
Safety and Hazards
The safety data sheet for a related compound, 3-Nitrobenzoic acid, indicates that it can cause skin and eye irritation with symptoms of exposure including methemoglobin, sensitisation, irritation, and corneal damage . It’s important to handle “3-nitro-2-(phenethylcarbamoyl)benzoic Acid” with appropriate safety measures.
Properties
IUPAC Name |
3-nitro-2-(2-phenylethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(17-10-9-11-5-2-1-3-6-11)14-12(16(20)21)7-4-8-13(14)18(22)23/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPLFRCJKUVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

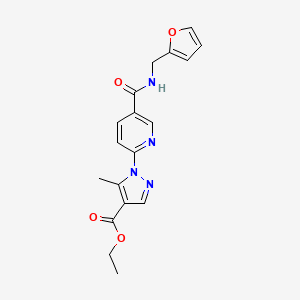
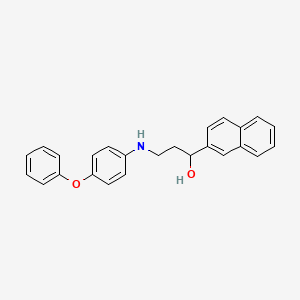
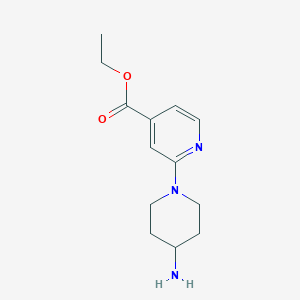
![2-hydroxy-9-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2612249.png)
![tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2612251.png)



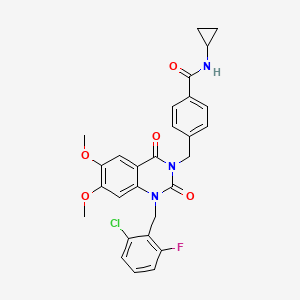
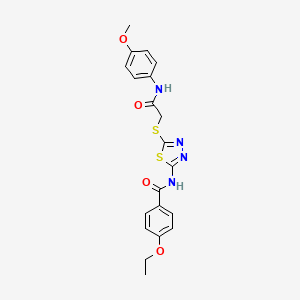
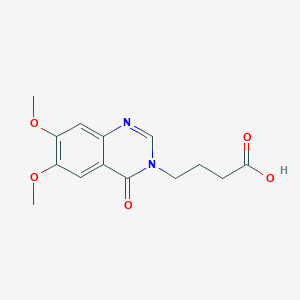
![(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one](/img/structure/B2612263.png)
